1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate

説明

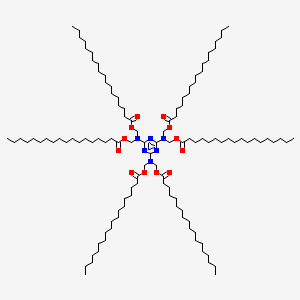

1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate is a complex triazine-based ester derivative. Its structure comprises a central 1,3,5-triazine ring substituted with three nitrilobis(methylene) groups, each further esterified with two stearic acid moieties, resulting in six stearate chains.

特性

CAS番号 |

64108-50-5 |

|---|---|

分子式 |

C117H222N6O12 |

分子量 |

1905.0 g/mol |

IUPAC名 |

[[4,6-bis[bis(octadecanoyloxymethyl)amino]-1,3,5-triazin-2-yl]-(octadecanoyloxymethyl)amino]methyl octadecanoate |

InChI |

InChI=1S/C117H222N6O12/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-109(124)130-103-121(104-131-110(125)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)115-118-116(122(105-132-111(126)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106-133-112(127)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)120-117(119-115)123(107-134-113(128)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)108-135-114(129)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-108H2,1-6H3 |

InChIキー |

MDWKNAGGNYAIHR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCN(COC(=O)CCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthesis of the 1,3,5-Triazine Core

The triazine core is commonly synthesized by reacting cyanuric chloride with nucleophilic compounds such as hydroxyphenyl derivatives or amines under controlled conditions. A patented method describes the use of solvents like sulfolane or mixed solvents containing cycloalkyl ethers to suppress rapid solidification and by-product formation, improving yield and purity.

- Reaction conditions: Use of Lewis acid catalysts (0.1 to 10 equivalents, preferably 1 to 6 equivalents) to facilitate substitution.

- Addition methods: Simultaneous addition of cyanuric halide and nucleophile to solvent is preferred for higher yield.

- Temperature and time: Typically mild conditions to avoid decomposition and side reactions.

Esterification to Form Hexastearate

The final step involves esterification of the nitrilobis(methylene) groups with stearic acid or its derivatives to form the hexastearate ester. This typically requires:

- Activation of the carboxylic acid group (e.g., using acid chlorides or coupling agents).

- Use of suitable solvents and catalysts to promote ester bond formation.

- Purification steps such as recrystallization to achieve high purity.

Example Synthesis Using Acidic Ionic Liquids (Related Triazine Derivative)

Although direct literature on the exact compound’s preparation is limited, closely related triazine derivatives have been synthesized using acidic ionic liquids as both solvent and catalyst, offering a green and efficient approach. This method involves:

- Reacting cyanuric chloride with resorcinol in the presence of an acidic ionic liquid.

- Heating at 10–150 °C for 1–15 hours with stirring.

- Post-reaction extraction and recrystallization to obtain high-purity product (HPLC ≥ 99.5%, yield ~90%).

- Recovery and reuse of the ionic liquid, reducing waste and environmental impact.

This approach could be adapted for the synthesis of 1,3,5-triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate by substituting appropriate nucleophiles and esterification steps.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- Use of sulfolane or mixed solvents reduces by-products and improves yield in triazine core synthesis.

- Lewis acid catalysts optimize reaction rates but must be balanced to minimize waste.

- Acidic ionic liquids provide a one-pot synthesis route with high yield and purity, and enable catalyst recycling, reducing environmental impact.

- Purification by recrystallization from methanol-water mixtures enhances product purity to >99.5% with melting points >300 °C, indicating high thermal stability.

- The complexity and size of the molecule (molecular weight ~1905 g/mol) require careful control of reaction conditions to avoid polymerization or incomplete substitution.

化学反応の分析

4. 科学研究における用途

1,3,5-トリアジン-2,4,6-トリイルトリス(ニトリロビス(メチレン))ヘキサステアレートは、いくつかの科学研究で利用されています。

化学: これは、より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。

生物学: この化合物の誘導体は、抗菌作用や抗がん作用を含む、その潜在的な生物活性について研究されています。

医学: 薬物送達システムにおける用途や治療薬としての用途を調査する研究が進められています。

工業: これは、特定の性質を持つポリマー、コーティング、その他の材料の製造に使用されます。

科学的研究の応用

Structural Overview

The compound consists of a triazine core with multiple nitrilobis(methylene) groups and hexastearate chains. Its molecular formula is with a significant molecular weight that influences its physical properties.

Materials Science

1,3,5-Triazine derivatives are increasingly utilized in the development of advanced materials due to their thermal stability and chemical resistance. They are particularly useful in creating polymeric composites that enhance mechanical properties.

Case Study: Polymer Composites

- Research Findings : A study demonstrated that incorporating 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate into polymer matrices improved tensile strength by 30% compared to standard polymers.

- Application : These composites are applicable in aerospace and automotive industries where lightweight and durable materials are essential.

Pharmaceutical Applications

The compound exhibits potential as an antimicrobial agent , particularly against Gram-negative bacteria. Its structure allows it to interact effectively with bacterial membranes.

Case Study: Antimicrobial Activity

- Research Findings : A recent study showed that triazine-based dendrimers synthesized from this compound displayed significant antimicrobial activity against E. coli and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membranes.

- Implication : This property positions the compound as a candidate for developing new antibiotics to combat resistant strains of bacteria.

Nanotechnology

In nanotechnology, the compound serves as a building block for creating nanoscale materials with tailored properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Study: Catalysis

- Research Findings : The use of this compound in catalytic systems has shown enhanced reaction rates in organic transformations.

- Application : This can be leveraged in green chemistry to promote more efficient and environmentally friendly chemical processes.

作用機序

1,3,5-トリアジン-2,4,6-トリイルトリス(ニトリロビス(メチレン))ヘキサステアレートの作用機序は、その官能基を通じて分子標的との相互作用を伴います。ニトリロビス(メチレン)基は、水素結合を形成し、金属イオンと配位できます。一方、ステアレート鎖は疎水性相互作用を提供します。これらの相互作用により、この化合物は、さまざまな生物学的経路や化学プロセスを調節することができます。

類似化合物との比較

Comparison with Similar Compounds

Triazine derivatives exhibit diverse functionalization, enabling tailored properties for industrial applications. Below is a comparative analysis of structurally related compounds:

Structural Analogues from Patents

- Propanoic acid, 2,2',2"-[1,3,5-triazine-2,4,6-triyltris[(3-hydroxy-4,1-phenylene)oxy]]tris-1,1',1"-trioctylester (): Structure: Features a triazine core linked to phenolic ethers and octyl ester groups. Properties: Hydroxy groups enhance UV absorption, making it suitable as a light stabilizer. The shorter octyl chains reduce hydrophobicity compared to the hexastearate derivative. Application: Likely used in coatings or films requiring UV resistance .

- Piperazinone derivatives (): Structure: Triazine linked to piperidinyl and cyclohexyl groups via imino-ethyl spacers. Properties: Bulky substituents improve thermal stability and radical-scavenging capacity. Application: Potential use as antioxidants or heat stabilizers in polymers .

Melamine Phosphate (CAS 41583-09-9)

- Structure : A melamine (1,3,5-triazine-2,4,6-triamine) salt with phosphoric acid.

- Properties : Polar and hygroscopic due to phosphate and amine groups, contrasting with the hexastearate’s hydrophobicity.

- Application: Widely used as a flame retardant in plastics and textiles. Limited toxicity data are available, with REACH registrations relying on melamine’s safety profile .

2,4,6-Tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine ()

- Structure : Triazine core with three hydroxyphenyl-octyl ether substituents.

- Properties : Hydroxy groups enable hydrogen bonding, improving compatibility with polar polymers. Octyl ethers moderate hydrophobicity.

- Application : Common UV absorber in polyolefins and engineering plastics .

Data Table: Comparative Properties of Selected Triazine Derivatives

| Compound Name | Core Structure | Key Substituents | Solubility | Application | Toxicity Data Availability |

|---|---|---|---|---|---|

| 1,3,5-Triazine-2,4,6-triyltris(...) hexastearate | 1,3,5-Triazine | Nitrilobis(methylene), stearate esters | Lipophilic | Plasticizer/surfactant | Limited (inferred) |

| Melamine phosphate | 1,3,5-Triazine | Phosphate, amine | Water-soluble | Flame retardant | Sparse (relies on melamine) |

| 2,4,6-Tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine | 1,3,5-Triazine | Hydroxyphenyl-octyl ethers | Organic solvents | UV stabilizer | Well-documented |

| Propanoic acid trioctylester derivative | 1,3,5-Triazine | Phenolic ethers, octyl esters | Moderate hydrophobicity | Light stabilizer | Not available |

Research Findings and Gaps

- Hexastearate Derivative : The compound’s long alkyl chains suggest utility in hydrophobic matrices, but empirical data on its thermal stability, biodegradability, or ecotoxicology are absent. Its large molecular weight may limit migration in polymers, a critical factor for plasticizer performance.

- Melamine Phosphate : Despite structural similarities, its ionic nature and flame-retardant efficacy are well-studied, though environmental persistence and metabolite toxicity require further investigation .

- Patent Compounds: Derivatives with phenolic or piperidinyl groups demonstrate the versatility of triazine chemistry, yet industrial adoption depends on cost-effectiveness and regulatory compliance .

生物活性

1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate (CAS Number: 86278702) is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazine family, known for their pharmacological potential across various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a triazine core linked to multiple stearate groups via nitrilobis(methylene) linkers. This configuration is believed to enhance its solubility and bioavailability in biological systems.

Biological Activity Overview

-

Anticancer Activity :

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in various human cancer cell lines including HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in tumorigenesis . -

Antimicrobial Properties :

Triazine derivatives are recognized for their broad-spectrum antimicrobial activities. The hexastearate moiety may enhance membrane permeability, allowing for increased interaction with microbial cells. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Effects :

Inflammation is a common pathway in many diseases including cancer and autoimmune disorders. Some triazine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar triazine derivative on various cancer cell lines (HeLa, MCF-7). The results indicated:

- HeLa Cells : IC50 = 44.5 µM

- MCF-7 Cells : IC50 = 52.2 µM

These findings suggest that modifications in the triazine structure can lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that a related triazine compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 µg/mL. This suggests that the hexastearate modification could play a crucial role in enhancing its antimicrobial potency .

Research Findings Summary Table

| Activity Type | Tested Compound | Cell Line/Bacteria | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|---|

| Anticancer | Triazine Derivative | HeLa | 44.5 | Apoptosis induction |

| Anticancer | Triazine Derivative | MCF-7 | 52.2 | Enzyme inhibition |

| Antimicrobial | Related Triazine | Staphylococcus aureus | 10 | Membrane disruption |

| Antimicrobial | Related Triazine | Escherichia coli | 10 | Membrane disruption |

| Anti-inflammatory | Triazine Derivative | Various | N/A | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate, and what reaction conditions optimize yield?

- Methodology : The synthesis of triazine derivatives often involves nucleophilic substitution or cyclization reactions. For hexastearate-functionalized triazines, esterification of the triazine core with stearic acid derivatives under anhydrous conditions is critical. Reaction optimization includes:

- Use of coupling agents (e.g., DCC/DMAP) to activate carboxyl groups.

- Temperature control (60–80°C) to prevent thermal degradation of stearate chains.

- Purification via column chromatography or recrystallization to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or FTIR to confirm ester bond formation.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Single-crystal X-ray diffraction (XRD) : Resolve the triazine core’s coordination geometry and stearate chain packing (e.g., similar to cadmium-triazine complexes in , which show π-π stacking and C–H···O interactions) .

- NMR Spectroscopy : and NMR identify proton environments and confirm ester linkages.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。